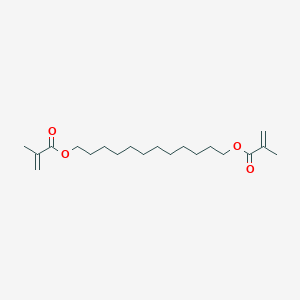

1,12-Dodecanediol dimethacrylate

Description

Properties

IUPAC Name |

12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-17(2)19(21)23-15-13-11-9-7-5-6-8-10-12-14-16-24-20(22)18(3)4/h1,3,5-16H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQASEVIBPSPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121150-60-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(1,12-dodecanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121150-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501015491 | |

| Record name | 1,12-Dodecanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

72829-09-5 | |

| Record name | 1,12-Dodecanediol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72829-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072829095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,12-Dodecanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,12-dodecanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,12-Dodecanediol Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol (B52552) dimethacrylate is a difunctional monomer that finds significant application in polymer chemistry. Its long, flexible twelve-carbon aliphatic chain imparts hydrophobicity and flexibility to polymer networks, making it a valuable component in the formulation of biomaterials, dental resins, coatings, and adhesives. This technical guide provides a comprehensive overview of the primary synthesis routes for 1,12-dodecanediol dimethacrylate, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in its practical preparation and characterization.

Synthesis Routes

The synthesis of this compound is primarily achieved through two well-established chemical reactions:

-

Esterification: This direct method involves the reaction of 1,12-dodecanediol with either methacrylic acid or a more reactive derivative like methacryloyl chloride.

-

Transesterification: An alternative route where 1,12-dodecanediol reacts with an alkyl methacrylate, typically methyl methacrylate, to exchange the alcohol group and form the desired product.

This guide will focus on the esterification route using methacryloyl chloride due to its high reactivity and the availability of detailed procedural information.

Experimental Protocols

Synthesis of this compound via Esterification with Methacryloyl Chloride

This protocol is based on established esterification procedures for similar dimethacrylate monomers and is adapted for the specific synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1,12-Dodecanediol | HO(CH₂)₁₂OH | 202.34 | ≥98% | Sigma-Aldrich |

| Methacryloyl chloride | CH₂=C(CH₃)COCl | 104.54 | ≥97% | Sigma-Aldrich |

| Triethylamine (B128534) (TEA) | (C₂H₅)₃N | 101.19 | ≥99% | Sigma-Aldrich |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydroquinone (B1673460) | C₆H₄(OH)₂ | 110.11 | ≥99% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated solution | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥97% | Sigma-Aldrich |

Experimental Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Charging the Reactor: 1,12-Dodecanediol (20.23 g, 0.1 mol) and a catalytic amount of hydroquinone (0.1 g, as a polymerization inhibitor) are dissolved in 200 mL of anhydrous dichloromethane in the reaction flask. Triethylamine (22.26 g, 30.6 mL, 0.22 mol) is then added to the solution. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Methacryloyl Chloride: Methacryloyl chloride (22.99 g, 21.9 mL, 0.22 mol) is dissolved in 50 mL of anhydrous dichloromethane and transferred to the dropping funnel. This solution is added dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for an additional 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and deionized water (2 x 100 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Final Product: The resulting crude product is a colorless to light-yellow liquid. Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data:

| Parameter | Value |

| Theoretical Yield | 33.85 g |

| Typical Experimental Yield | 85-95% |

| Purity (by GC) | >95% |

Visualizing the Workflow

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization Data

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O₄ | [1] |

| Molecular Weight | 338.48 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | ~0.95 g/cm³ | [3] |

| Refractive Index | ~1.459 - 1.463 | [3] |

Spectroscopic Data (Predicted):

-

¹H-NMR (CDCl₃):

-

δ ≈ 6.1 ppm (s, 2H, CH ₂=C)

-

δ ≈ 5.5 ppm (s, 2H, CH ₂=C)

-

δ ≈ 4.1 ppm (t, 4H, -O-CH ₂-)

-

δ ≈ 1.9 ppm (s, 6H, -CH ₃)

-

δ ≈ 1.6 ppm (m, 4H, -O-CH₂-CH ₂-)

-

δ ≈ 1.3 ppm (m, 16H, internal -CH ₂-)

-

-

¹³C-NMR (CDCl₃):

-

δ ≈ 167 ppm (C=O)

-

δ ≈ 136 ppm (C=CH₂)

-

δ ≈ 125 ppm (=CH₂)

-

δ ≈ 65 ppm (-O-CH₂-)

-

δ ≈ 29-30 ppm (internal -CH₂-)

-

δ ≈ 28 ppm (-O-CH₂-C H₂-)

-

δ ≈ 26 ppm (-O-CH₂-CH₂-C H₂-)

-

δ ≈ 18 ppm (-CH₃)

-

Note: The above spectral data are predicted and should be confirmed by experimental analysis.

Conclusion

This technical guide outlines a reliable and reproducible synthesis route for this compound via esterification. The provided experimental protocol, quantitative data, and workflow visualization offer a solid foundation for researchers and professionals in the fields of polymer chemistry and drug development to produce this versatile monomer. For definitive structural confirmation, it is imperative to perform spectroscopic analysis (NMR, IR) on the synthesized product and compare the results with established reference data or theoretical predictions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,12-Dodecanediol (B52552) Dimethacrylate

Introduction

1,12-Dodecanediol dimethacrylate (DDDMA) is a difunctional monomer utilized in polymer chemistry for the formulation of materials such as coatings, adhesives, and dental composites.[1] Its chemical structure is distinguished by a long, hydrophobic dodecane (B42187) chain that provides flexibility and a low viscosity profile.[1][2][3] The presence of two methacrylate (B99206) functional groups allows DDDMA to undergo free-radical polymerization, forming cross-linked polymer networks with enhanced reactivity.[1] This monomer is noted for its fast-curing properties, low volatility, and the ability to impart desirable surface characteristics to the resulting polymer matrix.[2][3] It is often used in copolymerization with other monomers to customize the physical and chemical properties of the final material.[1]

Core Physicochemical Properties

The fundamental properties of this compound are critical for predicting its behavior in chemical reactions and its performance in final applications. These properties are summarized below.

| Property | Value |

| Molecular Formula | C20H34O4[4][5] |

| Molecular Weight | 338.48 g/mol [4][5] |

| CAS Number | 72829-09-5[4] |

| Appearance | Colorless to light yellow, clear liquid |

| Density | 0.95 g/cm³[4][5] |

| Boiling Point | >250°C[4][5] |

| Flash Point | 130°C[4][5] |

| Refractive Index | 1.4590 to 1.4630[4][5] |

| Viscosity @ 25°C | 12 mPa·s[6] |

| Glass Transition Temp. (Tg) | -37°C[6][7] |

| Vapor Pressure @ 25°C | 0.002 Pa[4][5] |

| Water Solubility @ 20°C | 11.1 μg/L[5][8] |

| LogP @ 40°C | 6.5[5][8] |

| Solubility | Soluble in Methanol[4][5] |

Experimental Protocols & Methodologies

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 1,12-dodecanediol with methacrylic acid or a derivative, such as methacryloyl chloride. The following is a generalized protocol for this synthesis.

Materials:

-

1,12-dodecanediol

-

Methacryloyl chloride (2.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, 2.2 equivalents)

-

Inhibitor of radical polymerization (e.g., MEHQ)

-

Washing solutions (e.g., dilute HCl, saturated NaHCO₃ solution, brine)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Reaction Setup: A reaction flask is charged with 1,12-dodecanediol, the anhydrous solvent, the tertiary amine, and a small amount of inhibitor under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Acyl Chloride: Methacryloyl chloride, dissolved in the anhydrous solvent, is added dropwise to the cooled solution with vigorous stirring. The temperature is maintained near 0°C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight to ensure the reaction goes to completion.

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the amine hydrochloride salt.

-

The filtrate is washed sequentially with dilute HCl to remove excess amine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine.

-

The organic layer is dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

-

Final Product: The resulting crude product is a colorless to light yellow liquid, which can be further purified by column chromatography if necessary.

Free-Radical Polymerization

DDDMA is polymerized to form a cross-linked network, a process fundamental to its application in dental resins and other thermoset materials.

Materials:

-

This compound (monomer)

-

Radical initiator (e.g., AIBN for thermal, Camphorquinone for photo-polymerization)

-

Co-monomers (optional, e.g., Bis-GMA, TEGDMA in dental composites)[9]

-

Inert atmosphere (Nitrogen or Argon)

Procedure (Thermal Polymerization):

-

Preparation: The DDDMA monomer is mixed with the thermal initiator (e.g., AIBN, typically 0.1-1.0 mol%). If copolymerizing, other monomers are added at this stage.

-

Degassing: The mixture is degassed to remove oxygen, which can inhibit radical polymerization. This can be done by bubbling an inert gas through the liquid or by several freeze-pump-thaw cycles.

-

Initiation: The reaction vessel is heated to a temperature sufficient to cause the decomposition of the initiator into free radicals (e.g., 60-80°C for AIBN).

-

Propagation: The generated radicals react with the methacrylate groups of the DDDMA monomers, initiating polymer chain growth. The difunctional nature of DDDMA leads to the formation of a cross-linked polymer network.

-

Termination: Polymerization proceeds until the monomer is consumed or the reaction is quenched. The resulting solid polymer can be removed and processed.

Characterization Methods

The properties of both the DDDMA monomer and the resulting polymer network are confirmed using various analytical techniques.

-

Monomer Characterization:

-

Gas Chromatography (GC): Used to assess the purity of the DDDMA monomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by identifying the characteristic protons of the methacrylate groups and the dodecane backbone.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Detects the presence of key functional groups, such as the C=O of the ester and the C=C of the methacrylate.

-

-

Polymer Network Characterization:

-

FTIR or Raman Spectroscopy: These methods are widely used to determine the degree of conversion (DC) by monitoring the disappearance of the C=C bond peak during polymerization.[9]

-

Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the polymer, which provides insight into its flexibility and thermal properties.[6][9]

-

Mechanical Testing: Techniques like tensile or compressive strength tests are used to evaluate the mechanical properties (e.g., elastic modulus, hardness) of the cured polymer network, which are critical for applications in dental materials.[9]

-

Structure-Property Relationships and Applications

The unique molecular structure of DDDMA directly influences its properties and suitability for various applications.

-

Hydrophobic Backbone: The long 12-carbon aliphatic chain makes the monomer hydrophobic.[1][2][3] This feature contributes to moisture resistance in the final polymer, a valuable trait for dental materials and protective coatings.[6]

-

Flexibility: The long, flexible dodecane spacer between the methacrylate groups allows for greater molecular mobility.[3] This results in a polymer with lower shrinkage stress during polymerization and a lower glass transition temperature, indicating a more flexible network.[2][6]

-

Difunctionality: As a dimethacrylate, DDDMA acts as a cross-linker, forming a durable three-dimensional polymer network that provides good thermal and chemical resistance.[1]

Safety and Handling

-

Storage: DDDMA should be stored in a cool, dry, and well-ventilated place, typically between 2-8°C and under nitrogen to prevent premature polymerization.[4][5] Commercial preparations are stabilized with inhibitors like MEHQ, which require the presence of oxygen to be effective.[6]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Handling should be done in a well-ventilated area to avoid inhalation of vapors.[10] As with other methacrylates, there is a potential for skin and respiratory sensitization.[1]

References

- 1. CAS 72829-09-5: this compound [cymitquimica.com]

- 2. americas.sartomer.arkema.com [americas.sartomer.arkema.com]

- 3. Item # X-733-7446, this compound On Esstech, Inc. [catalog.esstechinc.com]

- 4. This compound CAS#: 72829-09-5 [m.chemicalbook.com]

- 5. 72829-09-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. americas.sartomer.arkema.com [americas.sartomer.arkema.com]

- 7. coatingresins.arkema.com [coatingresins.arkema.com]

- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. mdpi.com [mdpi.com]

- 10. scipoly.com [scipoly.com]

An In-depth Technical Guide on 1,12-Dodecanediol Dimethacrylate (CAS Number: 72829-09-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol (B52552) dimethacrylate (DDDMA), identified by the CAS number 72829-09-5, is a difunctional monomer that plays a significant role in polymer chemistry.[1] Its unique molecular structure, featuring two terminal methacrylate (B99206) groups connected by a long, flexible 12-carbon aliphatic chain, imparts desirable properties to the polymers derived from it.[1][2] This technical guide provides a comprehensive overview of 1,12-dodecanediol dimethacrylate, including its chemical and physical properties, synthesis, polymerization behavior, and key applications, with a particular focus on its use in biomaterials and dental composites.

DDDMA is frequently utilized in the formulation of coatings, adhesives, sealants, and, most notably, in the biomedical field for dental restorative materials and other biomaterials.[3][4] The long hydrophobic dodecane (B42187) backbone contributes to increased molecular mobility, leading to polymers with enhanced flexibility and hydrophobicity.[2][3] These characteristics can be advantageous in applications requiring reduced polymerization shrinkage stress and improved water resistance.

Chemical and Physical Properties

This compound is commercially available, typically as a colorless to light yellow liquid, and is often stabilized with hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent premature polymerization.[5] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 72829-09-5 |

| Molecular Formula | C₂₀H₃₄O₄[2] |

| Molecular Weight | 338.48 g/mol |

| Synonyms | 1,12-Bis(methacryloyloxy)dodecane, Dodecamethylene dimethacrylate, 1,12-Dodecanediyl bismethacrylate[2][5] |

| InChI Key | HYQASEVIBPSPMK-UHFFFAOYSA-N[2] |

| SMILES | O=C(C(\C)=C)OCCCCCCCCCCCCOC(=O)C(\C)=C)[2] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[5] |

| Boiling Point | >250 °C[4] |

| Density | ~0.95 g/cm³[4] |

| Refractive Index | 1.4590 to 1.4630 |

| Flash Point | 130 °C[4] |

| Vapor Pressure | 0.002 Pa at 25 °C[4] |

| Water Solubility | 11.1 µg/L at 20 °C |

| LogP | 6.5 at 40 °C |

| Solubility | Soluble in methanol |

Synthesis

While detailed industrial synthesis protocols for this compound are proprietary, a general and widely used method for producing such methacrylate esters is through the esterification of the corresponding diol with methacrylic acid or its derivatives, such as methacrylic anhydride (B1165640) or methacryloyl chloride. The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

General Experimental Protocol for Synthesis

The following is a representative, generalized protocol for the synthesis of a long-chain dimethacrylate like DDDMA via esterification:

-

Reactant Preparation: In a reaction vessel equipped with a stirrer, thermometer, and a system for water removal (e.g., a Dean-Stark apparatus), 1,12-dodecanediol is dissolved in an appropriate solvent that forms an azeotrope with water, such as toluene.

-

Addition of Acylating Agent and Catalyst: A stoichiometric excess of methacrylic acid (or methacrylic anhydride) is added to the solution, along with an acid catalyst (e.g., p-toluenesulfonic acid). A polymerization inhibitor (e.g., MEHQ) is also added to prevent premature polymerization.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up and Purification: Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted methacrylic acid, followed by washing with brine. The organic solvent is then removed under reduced pressure. The resulting crude product is purified, for instance, by column chromatography, to yield pure this compound.

References

In-Depth Technical Guide: 1,12-Dodecanediol Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol (B52552) dimethacrylate (DDDMA) is a long-chain aliphatic dimethacrylate monomer that serves as a crucial building block in the synthesis of crosslinked polymers. Its molecular structure, featuring a flexible twelve-carbon backbone and two terminal methacrylate (B99206) groups, imparts unique properties to the resulting polymeric materials. This guide provides a comprehensive overview of the molecular and physical properties of DDDMA, detailed experimental protocols for its synthesis and polymerization, and its applications, particularly in the biomedical and dental fields.

Core Properties and Data

1,12-Dodecanediol dimethacrylate is a low-viscosity, hydrophobic monomer that readily undergoes free-radical polymerization.[1] These characteristics make it an attractive component in the formulation of various polymeric materials where flexibility, low shrinkage, and hydrophobicity are desired.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 338.48 g/mol | [2] |

| Molecular Formula | C₂₀H₃₄O₄ | [2] |

| CAS Number | 72829-09-5 | [2] |

| Appearance | Colorless to Light Yellow Liquid | |

| Purity | >93.0% (GC) | |

| Storage Temperature | Room Temperature (Cool, Dark Place <15°C Recommended) | |

| Solubility | Soluble in Methanol |

Experimental Protocols

Synthesis of this compound

General Esterification Procedure:

-

Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a thermometer, a reflux condenser with a Dean-Stark trap, and a connection to a vacuum pump.

-

Charging the Reactor: 1,12-dodecanediol, a slight excess of methacrylic acid (e.g., 2.2 equivalents), a suitable acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone) are added to the flask. A solvent that forms an azeotrope with water, such as toluene, is also added.

-

Reaction: The mixture is heated with stirring. The water formed during the esterification is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected.

-

Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography to achieve high purity.

Preparation of a Dental Composite Resin Containing DDDMA

This compound is frequently used as a comonomer in dental resin composites to improve properties such as flexibility and reduce polymerization shrinkage.

Example Protocol for Dental Composite Preparation:

-

Monomer Mixture Preparation: A resin matrix is prepared by mixing this compound with other dimethacrylate monomers, such as bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). The ratios of the monomers are adjusted to achieve the desired viscosity and final properties.

-

Initiator System Addition: A photoinitiator system, typically consisting of camphorquinone (B77051) (CQ) and an amine co-initiator like ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB), is added to the monomer mixture. A polymerization inhibitor, such as butylated hydroxytoluene (BHT), is also included to ensure storage stability.

-

Filler Incorporation: Silanized inorganic fillers (e.g., silica, glass) are gradually added to the resin mixture and thoroughly mixed to achieve a homogeneous paste. The filler loading is typically high to enhance mechanical properties and reduce polymerization shrinkage.

-

Degassing: The composite paste is degassed under vacuum to remove any entrapped air bubbles, which could compromise the mechanical strength of the final restoration.

-

Photopolymerization: The dental composite paste is placed in a mold and light-cured using a dental curing light (typically a blue light with a wavelength around 470 nm) for a specified duration (e.g., 20-40 seconds). The light activates the photoinitiator, initiating the free-radical polymerization and crosslinking of the methacrylate monomers.

Visualizations

Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

Dental Composite Preparation Workflow

Caption: Workflow for preparing a dental composite with DDDMA.

Applications in Research and Drug Development

The unique properties of polymers derived from this compound make them valuable in various research and development areas:

-

Dental Materials: As demonstrated, DDDMA is a key component in dental composites, contributing to lower polymerization shrinkage and improved fracture toughness. Its hydrophobic nature can also reduce water sorption of the final restoration, potentially increasing its longevity.

-

Biomaterials and Tissue Engineering: The flexibility and biocompatibility of DDDMA-based polymers make them suitable for creating scaffolds for tissue engineering. The long, flexible dodecanediol (B3190140) chain can influence the mechanical properties of the scaffold to better match those of native tissues.

-

Drug Delivery: Crosslinked polymers formulated with DDDMA can be engineered to create hydrogels or nanoparticles for controlled drug release. The hydrophobic nature of DDDMA can be utilized to encapsulate and control the release of hydrophobic drugs. The crosslinking density, which can be controlled by the concentration of DDDMA, will influence the diffusion rate of the entrapped drug.

Conclusion

This compound is a versatile monomer with significant potential in the development of advanced polymeric materials. Its long aliphatic chain provides flexibility and hydrophobicity, while the terminal methacrylate groups allow for the formation of durable, crosslinked networks. For researchers and professionals in materials science, dentistry, and drug development, understanding the properties and polymerization behavior of DDDMA is key to designing next-generation materials with tailored functionalities. The provided protocols and data serve as a foundational guide for the synthesis and application of this important chemical building block.

References

In-Depth Technical Guide: Elucidation of the Chemical Structure of 1,12-Dodecanediol Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 1,12-dodecanediol (B52552) dimethacrylate. It includes key chemical and physical data, detailed experimental protocols for its synthesis and characterization, and predicted spectroscopic data to aid in its identification.

Chemical Structure and Properties

1,12-Dodecanediol dimethacrylate is a difunctional monomer with the chemical formula C₂₀H₃₄O₄ and a molecular weight of 338.48 g/mol . Its structure consists of a long, flexible C₁₂ aliphatic chain capped at both ends with methacrylate (B99206) groups. This combination of a hydrophobic backbone and reactive terminal groups makes it a valuable component in the synthesis of polymers for various applications, including dental materials, coatings, and adhesives.

| Property | Value | Reference |

| CAS Number | 72829-09-5 | |

| Molecular Formula | C₂₀H₃₄O₄ | |

| Molecular Weight | 338.48 g/mol | |

| Boiling Point | >250°C | |

| Density | ~0.95 g/cm³ | |

| Refractive Index | 1.4590 to 1.4630 | |

| Physical State | Liquid | |

| Solubility | Soluble in Methanol |

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 1,12-dodecanediol with methacrylic acid or its derivatives, such as methacryloyl chloride or methacrylic anhydride. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Esterification

Materials:

-

1,12-dodecanediol

-

Methacryloyl chloride (or methacrylic anhydride)

-

Triethylamine (B128534) (or other non-nucleophilic base)

-

Dichloromethane (B109758) (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate

-

Hydroquinone (B1673460) (polymerization inhibitor)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,12-dodecanediol in anhydrous dichloromethane.

-

Add a catalytic amount of hydroquinone to prevent premature polymerization.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add triethylamine to the solution, followed by the dropwise addition of methacryloyl chloride (2.2 equivalents).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted spectroscopic data for this compound, which are essential for its structural confirmation.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.1 | s | 2H | =CH₂ (vinylic) |

| ~5.5 | s | 2H | =CH₂ (vinylic) |

| ~4.1 | t | 4H | -O-CH₂- |

| ~1.9 | s | 6H | -CH₃ |

| ~1.6 | m | 4H | -O-CH₂-CH₂- |

| ~1.3 | m | 16H | -(CH₂)₈- |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (ester) |

| ~136 | =C(CH₃)- |

| ~125 | =CH₂ |

| ~65 | -O-CH₂- |

| ~29 | -(CH₂)₈- |

| ~28 | -O-CH₂-CH₂- |

| ~26 | -O-CH₂-CH₂-CH₂- |

| ~18 | -CH₃ |

FT-IR (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~2920-2850 | C-H stretch (alkane) |

| ~1720 | C=O stretch (ester) |

| ~1640 | C=C stretch (alkene) |

| ~1160 | C-O stretch (ester) |

Mass Spectrometry (Predicted)

| m/z | Assignment |

| 338.24 | [M]⁺ (Molecular Ion) |

| 253 | [M - OCOC(CH₃)=CH₂]⁺ |

| 185 | [M - (CH₂)₁₂OCOC(CH₃)=CH₂]⁺ |

| 69 | [COC(CH₃)=CH₂]⁺ |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FT-IR spectrometer with an ATR accessory

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare a working solution with a concentration in the low ppm range (e.g., 1-10 ppm).

Data Acquisition:

-

Instrument: Gas chromatograph coupled to a mass spectrometer

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Visualizations

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Caption: Chemical structure of this compound.

An In-depth Technical Guide on the Solubility of 1,12-Dodecanediol Dimethacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,12-Dodecanediol (B52552) dimethacrylate (DDDMA) in organic solvents. Due to the limited availability of specific quantitative solubility data for DDDMA in public literature, this guide also presents solubility information for structurally related, shorter-chain dimethacrylates to provide valuable comparative insights. Furthermore, a detailed experimental protocol for determining the solubility of DDDMA is provided, alongside a schematic for its synthesis.

Core Concepts: Understanding the Solubility of 1,12-Dodecanediol Dimethacrylate

This compound is a difunctional monomer characterized by a long, hydrophobic dodecane (B42187) (C12) chain capped at both ends by methacrylate (B99206) groups. This molecular structure dictates its solubility behavior, which is a critical parameter in its various applications, including in the formulation of dental materials, coatings, and adhesives. The long hydrocarbon chain imparts a significant nonpolar character to the molecule, suggesting a higher affinity for nonpolar organic solvents.

Solubility Data

| Monomer | Solvent | Temperature (°C) | Solubility |

| This compound (DDDMA) | Methanol (B129727) | Not Specified | Soluble |

| Various Organic Solvents | Not Specified | Soluble | |

| Ethylene (B1197577) glycol dimethacrylate (EGDMA) | Ethanol | Not Specified | > 10% |

| Benzene | Not Specified | > 10% | |

| Acetone | Not Specified | Soluble[1] | |

| Water | Not Specified | Limited solubility[1][2] | |

| 1,6-Hexanediol (B165255) dimethacrylate (HDDMA) | Chloroform | Not Specified | Sparingly Soluble[3] |

| Methanol | Not Specified | Sparingly Soluble[3] |

Note: The solubility of DDDMA is expected to be higher in nonpolar organic solvents due to its long hydrophobic dodecane backbone.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed protocol for the quantitative determination of the solubility of this compound in various organic solvents using the widely accepted shake-flask method.

1. Materials and Equipment:

-

This compound (DDDMA)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of DDDMA to a series of scintillation vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease shaking and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial.

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the DDDMA.

-

Once the solvent has evaporated, reweigh the vial to determine the mass of the dissolved DDDMA.

-

-

Quantification (Alternative Method):

-

As an alternative to gravimetric analysis, the concentration of DDDMA in the filtered supernatant can be determined using a calibrated analytical technique such as HPLC or GC.

-

Prepare a series of standard solutions of DDDMA of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of DDDMA from the calibration curve.

-

3. Calculation of Solubility:

-

Gravimetric Method: Solubility ( g/100 mL) = (Mass of dissolved DDDMA / Volume of solvent) x 100

-

Instrumental Analysis Method: Solubility ( g/100 mL) = (Concentration from calibration curve x Dilution factor x Volume of diluted sample / Initial volume of supernatant) x 100

Visualizations

Synthesis Workflow of this compound

The synthesis of this compound is typically achieved through the esterification of 1,12-dodecanediol with either methacrylic acid or methacryloyl chloride. The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,12-Dodecanediol Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 1,12-dodecanediol (B52552) dimethacrylate, a key monomer in the synthesis of various polymers with applications in drug delivery and material science. Understanding the purity and structure of this molecule is crucial for ensuring the quality and reproducibility of the final polymeric materials. This document outlines the expected ¹H NMR spectral data, a comprehensive experimental protocol for its acquisition, and a visualization of its synthesis pathway.

Predicted ¹H NMR Data

While a publicly available, fully assigned ¹H NMR spectrum for 1,12-dodecanediol dimethacrylate is not readily found, the expected chemical shifts can be reliably predicted based on the analysis of its constituent parts: the 1,12-dodecanediol backbone and the methacrylate (B99206) end-groups, as well as by comparing with spectra of similar long-chain dimethacrylates.

The following table summarizes the predicted ¹H NMR data for this compound. The proton assignments are denoted on the accompanying molecular structure.

Molecular Structure with Proton Assignments:

| Signal | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | =CH ₂ (vinyl) | ~ 6.1 | s | 2H |

| b | =CH ₂ (vinyl) | ~ 5.5 | s | 2H |

| c | -O-C(=O)-C(CH ₃)=CH₂ | ~ 1.9 | s | 6H |

| d | -C(=O)-O-CH ₂- | ~ 4.1 | t | 4H |

| e | -O-CH₂-CH ₂- | ~ 1.6 | p | 4H |

| f | -(CH₂)₈- | ~ 1.3 | m | 16H |

s = singlet, t = triplet, p = pentet, m = multiplet

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Solvent: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.

-

Temperature: Standard room temperature (e.g., 298 K).

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Pulse Angle: A 30-45 degree pulse angle is recommended.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

Synthesis Pathway of this compound

The synthesis of this compound is typically achieved through the esterification of 1,12-dodecanediol with methacrylic anhydride (B1165640) or methacryloyl chloride. The following diagram illustrates the reaction with methacrylic anhydride.

Caption: Synthesis of this compound.

An In-depth Technical Guide to the Thermal Stability of 1,12-Dodecanediol Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1,12-Dodecanediol dimethacrylate (DDDMA). While noted for its good thermal stability, specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on the monomer is not extensively available in public literature. This guide synthesizes available information, presents general thermal properties, and details the experimental protocols for a thorough evaluation of its thermal characteristics.

Introduction to this compound

This compound is a difunctional monomer characterized by two methacrylate (B99206) groups separated by a long, flexible 12-carbon aliphatic chain. This structure imparts a hydrophobic nature and is utilized in the formulation of polymers for various applications, including dental materials, coatings, and adhesives.[1] The thermal stability of this monomer is a critical parameter, influencing its storage, processing, and the performance of the resulting polymers. Hazardous polymerization can occur due to heat, and thermal decomposition may produce flammable and toxic products such as carbon oxides and methacrylates.[1]

Thermal and Physical Properties

| Property | Value | Source |

| Molecular Formula | C20H34O4 | [2] |

| Molecular Weight | 338.48 g/mol | [2] |

| Boiling Point | >250 °C | [2] |

| Flash Point | 130 °C | [2] |

| Physical State | Liquid | [3] |

Representative Thermal Analysis Data

Due to the lack of specific experimental data in the literature for this compound monomer, the following table presents hypothetical yet representative data that one might expect from TGA and DSC analyses of a similar long-chain dimethacrylate. This is intended to be illustrative for researchers planning such experiments.

Table 1: Representative TGA Data for a Long-Chain Dimethacrylate

| Parameter | Value (Illustrative) |

| Onset of Decomposition (Tonset) | ~250 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~280 °C |

| Mass Loss at 300 °C | ~95% |

| Residue at 400 °C | <5% |

Table 2: Representative DSC Data for a Long-Chain Dimethacrylate

| Parameter | Value (Illustrative) |

| Glass Transition Temperature (Tg) | Not applicable (for the monomer) |

| Crystallization Temperature (Tc) | Not typically observed |

| Melting Temperature (Tm) | Not applicable |

| Exothermic Polymerization Onset | ~150 °C (in the absence of inhibitors) |

Experimental Protocols

A thorough investigation of the thermal stability of this compound would involve the following standard techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the monomer by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace, a temperature programmer, and a gas-purging system.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the liquid monomer (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The sample pan is placed in the TGA furnace. An inert gas, such as nitrogen or argon, is purged through the system at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the percentage of mass loss at various temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the monomer as a function of temperature, identifying thermal events such as polymerization or decomposition.

Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.

Methodology:

-

Sample Preparation: A small amount of the liquid monomer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: Both the sample and reference pans are placed in the DSC cell.

-

Thermal Program: The pans are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., ambient to 300 °C).

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference pan.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for exothermic peaks, which could indicate polymerization, and endothermic or exothermic events associated with decomposition.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a liquid monomer like this compound.

Caption: Workflow for Thermal Stability Assessment.

Signaling Pathways and Degradation Mechanisms

The thermal degradation of dimethacrylates typically proceeds through a free-radical chain mechanism. At elevated temperatures, weak bonds can undergo homolytic cleavage, initiating a depolymerization process that is essentially the reverse of polymerization. For a long-chain dimethacrylate like DDDMA, the primary degradation products are expected to be the monomer itself, along with smaller fragments resulting from chain scission.

The following diagram illustrates a simplified potential degradation pathway.

Caption: Simplified Thermal Degradation Pathway.

Conclusion

This compound is a monomer valued for its contribution to polymer flexibility and hydrophobicity, with generally good thermal stability. While specific, quantitative thermal analysis data for the monomer is not widely published, this guide provides the necessary framework for its evaluation. The detailed experimental protocols for TGA and DSC, along with the illustrative workflow and degradation pathway, offer a solid foundation for researchers and professionals in the fields of materials science and drug development to assess the thermal properties of this and similar long-chain dimethacrylate monomers. Such analysis is crucial for ensuring proper handling, storage, and processing, as well as for predicting the performance and longevity of the final polymeric materials.

References

An In-depth Technical Guide to the Refractive Index of 1,12-Dodecanediol Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the refractive index and related properties of 1,12-Dodecanediol dimethacrylate (DDDMA). It includes a summary of its physicochemical properties, detailed experimental protocols for refractive index measurement, and an illustrative workflow for its application in dental resin formulations.

Core Properties of this compound

This compound is a difunctional monomer recognized for its use in polymer chemistry, particularly in the formulation of materials requiring flexibility and hydrophobicity.[1] Its long aliphatic dodecane (B42187) chain contributes to these properties in the resulting polymers.[1] It is a key component in various applications, including dental materials, coatings, adhesives, and sealants.[1][2]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Refractive Index | 1.4590 to 1.4630 | [3][4][5] |

| 1.46 | [6] | |

| Molecular Formula | C₂₀H₃₄O₄ | [1][3] |

| Molecular Weight | 338.48 g/mol | [2][3] |

| Density | 0.95 g/cm³ | [4][5] |

| Boiling Point | >250°C | [4][5] |

| Flash Point | 130°C | [3][4] |

| Vapor Pressure | 0.002 Pa at 25°C | [3][4] |

Experimental Protocols for Refractive Index Measurement

The refractive index of a liquid monomer like this compound can be determined using several established methods. Below are detailed protocols for three common techniques.

2.1. Measurement using an Abbe Refractometer

The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids.

-

Principle: This method is based on the measurement of the critical angle of total internal reflection. A thin layer of the sample is placed between two prisms, and light is passed through. The instrument is adjusted to find the boundary between the light and dark fields, which corresponds to the critical angle, from which the refractive index is determined.

-

Apparatus: Abbe refractometer, light source (e.g., sodium lamp), dropper or pipette, and a temperature-controlled water bath.

-

Procedure:

-

Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Set the temperature of the water bath to the desired measurement temperature (e.g., 20°C or 25°C) and allow the refractometer prisms to equilibrate.

-

Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

-

Carefully close the prisms to spread the liquid into a thin, uniform film.

-

Direct the light source towards the prism assembly.

-

While looking through the eyepiece, rotate the prism assembly until the light and dark fields are visible.

-

Adjust the compensator to eliminate any color fringes and obtain a sharp, achromatic boundary line.

-

Rotate the measurement dial to bring the boundary line into the center of the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol) and a soft lens tissue after the measurement.

-

2.2. Measurement using a Michelson Interferometer

A Michelson interferometer can be adapted for precise measurements of the refractive index of liquids.

-

Principle: This technique measures the change in the optical path length of a laser beam as it passes through a sample. The liquid is placed in a cell on a rotation stage within one arm of the interferometer. As the cell is rotated, the optical path length changes, causing a shift in the interference fringes, which can be counted to determine the refractive index.

-

Apparatus: Michelson interferometer setup (including a laser source, beam splitter, mirrors), a cuvette or liquid cell, a rotation stage, and a photodetector.

-

Procedure:

-

Align the Michelson interferometer to produce a stable interference fringe pattern.

-

Fill the cuvette with this compound and place it on the rotation stage in one arm of the interferometer.

-

Position the cuvette perpendicular to the incident laser beam.

-

Slowly rotate the stage through a known angle and count the number of interference fringes that pass the detector.

-

The refractive index (n) can be calculated using the formula derived from the change in optical path length with the rotation angle, the thickness of the cuvette, and the wavelength of the laser.

-

2.3. Liquid Lens Method

This method involves creating a plano-concave liquid lens and measuring its focal length.

-

Principle: A few drops of the liquid are placed on a plane mirror, and a convex lens is placed on top of the liquid, forming a combination of a convex glass lens and a plano-concave liquid lens. By measuring the focal lengths of the convex lens alone and the combination, the focal length of the liquid lens can be determined, and subsequently, its refractive index can be calculated.

-

Apparatus: Convex lens of known focal length, plane mirror, retort stand with a clamp, and an optical pin.

-

Procedure:

-

Determine the focal length of the convex lens (f₁) by finding the position where the image of the optical pin coincides with the pin itself.

-

Place a few drops of this compound on the plane mirror.

-

Place the convex lens over the liquid, forming a liquid lens between the convex lens and the mirror.

-

Determine the focal length of the combination (F).

-

The focal length of the liquid lens (f₂) can be calculated using the lens combination formula: 1/F = 1/f₁ + 1/f₂.

-

The refractive index (n) of the liquid is then calculated using the lens maker's formula for the plano-concave liquid lens, where one radius of curvature is that of the convex lens and the other is infinity.

-

Application Workflow: Formulation of a Dental Resin

This compound is a common monomer in dental resin composites, often used to tailor the properties of the final material. It can be combined with other monomers, such as Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA), to achieve desired viscosity, mechanical properties, and biocompatibility.

Caption: Workflow for the formulation of a light-cured dental resin composite.

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. davjalandhar.com [davjalandhar.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

A Technical Guide to the Viscosity of 1,12-Dodecanediol Dimethacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the viscosity of 1,12-Dodecanediol dimethacrylate (DDDMA) monomer, a key component in the formulation of advanced polymers for biomedical and pharmaceutical applications. This document outlines the physical and chemical properties of DDDMA, with a focus on its rheological characteristics, and provides detailed experimental protocols for viscosity measurement. Furthermore, a logical workflow for the characterization and application of this monomer in biomaterial development is presented.

Core Properties of this compound

This compound is a long-chain difunctional monomer valued for its contribution to the flexibility and hydrophobicity of polymer networks. Its chemical structure, consisting of a C12 alkyl chain flanked by two methacrylate (B99206) groups, allows for the formation of cross-linked polymers with tailored properties. These characteristics make it a suitable component for various applications, including dental composites, adhesives, and drug delivery systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Viscosity | 12 cP (at 25°C) | [1][2] |

| CAS Number | 72829-09-5 | [1][3][4][5] |

| Molecular Formula | C20H34O4 | [1][3][6] |

| Molecular Weight | 338.48 g/mol | [1][6] |

| Density | 0.9528 g/mL (at 25°C) | [2] |

| Refractive Index | 1.459 (at 25°C) | [2] |

| Boiling Point | >250°C | [1] |

| Flash Point | 130°C | [1] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [4] |

Experimental Protocol: Viscosity Measurement

The viscosity of this compound monomer can be accurately determined using a rotational rheometer. The following protocol provides a standardized methodology for this measurement.

Objective: To determine the dynamic viscosity of this compound monomer at a controlled temperature.

Materials and Equipment:

-

This compound monomer (stabilized with MEHQ)

-

Rotational rheometer with a cone-plate or parallel-plate geometry

-

Peltier temperature control unit

-

Solvents for cleaning (e.g., acetone, isopropanol)

-

Lint-free wipes

-

Micropipette

Procedure:

-

Instrument Preparation:

-

Ensure the rheometer is level and calibrated according to the manufacturer's instructions.

-

Set the Peltier unit to the desired temperature (e.g., 25°C) and allow it to equilibrate.

-

Clean the geometry (cone or plate) and the lower plate of the rheometer thoroughly with a suitable solvent and a lint-free wipe.

-

-

Sample Loading:

-

Using a micropipette, carefully place an appropriate volume of the this compound monomer onto the center of the lower plate. The required volume will depend on the geometry being used.

-

Lower the upper geometry to the specified gap distance. For a cone-plate geometry, this will be a set truncation gap. For a parallel-plate geometry, a gap of 0.5-1.0 mm is typically used.

-

Ensure the sample fills the gap completely and trim any excess material from the edge of the geometry.

-

-

Measurement:

-

Allow the sample to thermally equilibrate for at least 2 minutes.

-

Perform a steady-state shear rate sweep. A typical shear rate range for a low-viscosity monomer would be from 1 to 1000 s⁻¹.

-

Record the viscosity as a function of the shear rate. For a Newtonian fluid, the viscosity should be independent of the shear rate.

-

-

Data Analysis:

-

Plot the viscosity versus the shear rate.

-

If the viscosity is constant across the range of shear rates, the monomer can be classified as a Newtonian fluid, and the average viscosity value can be reported.

-

-

Cleaning:

-

After the measurement is complete, raise the geometry and clean both the geometry and the lower plate with appropriate solvents.

-

Characterization and Application Workflow

The following diagram illustrates a logical workflow for the characterization of this compound and its subsequent application in the development of biomaterials for drug delivery.

Caption: Workflow for monomer characterization and biomaterial development.

Due to its role as a structural monomer in polymer synthesis, this compound is not directly involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable. The provided workflow illustrates the logical progression from monomer characterization to its application in a functional biomaterial.

Conclusion

This technical guide provides essential information on the viscosity and characterization of this compound monomer for professionals in research and drug development. The presented data and protocols offer a foundation for the informed selection and utilization of this versatile monomer in the creation of advanced polymer-based systems. The logical workflow further guides the development and evaluation of biomaterials for various applications, including controlled drug release.

References

- 1. researchgate.net [researchgate.net]

- 2. fluenceanalytics.com [fluenceanalytics.com]

- 3. iwaponline.com [iwaponline.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. drugfuture.com [drugfuture.com]

- 6. Synthesis and Characterization of Dimethacrylate Monomer with High Molecular Weight for Root Canal Filling Materials | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Synonyms and Chemical Identifiers of 1,12-Dodecanediol Dimethacrylate (DDDMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the various synonyms, trade names, and chemical identifiers for 1,12-Dodecanediol dimethacrylate (DDDMA). A clear understanding of these alternative names is crucial for accurate literature searches, unambiguous communication in scientific publications, and precise identification in chemical procurement and regulatory processes.

Core Chemical Identity

This compound , commonly abbreviated as DDDMA , is a difunctional monomer utilized in polymer chemistry. Its structure features two methacrylate (B99206) groups at either end of a twelve-carbon aliphatic chain. This composition allows it to act as a crosslinking agent in the formation of polymer networks.

Synonyms and Alternative Nomenclature

The following table summarizes the various names and identifiers associated with this compound. These terms are often used interchangeably in technical literature, patents, and commercial listings.

| Identifier Type | Identifier | Source(s) |

| Common Abbreviation | DDDMA | [1][2][3] |

| IUPAC Name | 12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate | [4] |

| Systematic Name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | [5][6] |

| CAS Registry Number | 72829-09-5 | [5][6][7][8] |

| EC Number | 276-900-4 | [5] |

| Synonym | 1,12-Bis(methacryloyloxy)dodecane | [7][8][9] |

| Synonym | 1,12-Dodecamethylene dimethacrylate | [5][6][8] |

| Synonym | 1,12-Dodecanediyl dimethacrylate | [5][6][8] |

| Synonym | 1,12-Dodecanediyl bismethacrylate | [6][8][10] |

| Synonym | Dodecamethylene-dimethylacrylate | [6][8][10] |

| Synonym | Dodecanodiodimethacrylate | [8][10] |

| Synonym | Dodecane-1,12-diyl bis(2-methylacrylate) | [1][8] |

| Synonym | Dimethacrylic acid 1,12-dodecanediyl ester | [1][10] |

| Trade Name | Sr 262 | [6] |

| Trade Name | Cd 262 | [6] |

| Trade Name | BIMAX® DDDMA | [6] |

Logical Relationships of Synonyms

The various synonyms for DDDMA arise from different chemical naming conventions (IUPAC, common names), abbreviations, and commercial branding. The following diagram illustrates the relationship between the primary chemical name and its various identifiers.

Experimental Protocols

As this guide is focused on the nomenclature of this compound, detailed experimental protocols are outside its scope. For methodologies related to the use of DDDMA in polymer synthesis, dental materials, or other applications, researchers are encouraged to consult specialized scientific literature and application notes from chemical suppliers.

Signaling Pathways

The concept of signaling pathways is not applicable to the chemical entity this compound itself. Such pathways are relevant to the biological or cellular effects of substances, which is beyond the scope of a guide on chemical synonyms.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Item # X-733-7446, this compound On Esstech, Inc. [catalog.esstechinc.com]

- 4. CAS RN 72829-09-5 | Fisher Scientific [fishersci.com]

- 5. CAS # 72829-09-5, this compound, 1,12-Dodecamethylene dimethacrylate, 1,12-Dodecanediyl dimethacrylate, 2-Methyl-2-propenoic acid 1,1'-(1,12-dodecanediyl) ester - chemBlink [chemblink.com]

- 6. CAS 72829-09-5: this compound [cymitquimica.com]

- 7. This compound | 72829-09-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | 72829-09-5 [chemicalbook.com]

- 9. This compound | 72829-09-5 | TCI AMERICA [tcichemicals.com]

- 10. pschemicals.com [pschemicals.com]

In-Depth Technical Guide: Material Safety and Properties of 1,12-Dodecanediol Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety, properties, and handling of 1,12-Dodecanediol (B52552) dimethacrylate (DDDMA). The information is compiled from various safety data sheets, technical bulletins, and research articles to assist researchers, scientists, and drug development professionals in its safe and effective use.

Chemical Identity and Physical Properties

1,12-Dodecanediol dimethacrylate is a difunctional monomer with a long, hydrophobic C12 alkyl chain. This structure imparts flexibility and hydrophobicity to the resulting polymers. It is commonly used in the formulation of biomaterials, dental resins, coatings, and adhesives.[1]

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | DDDMA, 1,12-Bis(methacryloyloxy)dodecane |

| CAS Number | 72829-09-5 |

| Molecular Formula | C20H34O4 |

| Molecular Weight | 338.48 g/mol |

| EINECS Number | 276-900-4 |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Liquid | [2] |

| Appearance | Colorless to light yellow | [2] |

| Boiling Point | >250 °C | |

| Density | 0.95 g/cm³ (at 25 °C) | [3] |

| Viscosity | 12 cP (at 25 °C) | [3] |

| Refractive Index | 1.459 (at 25 °C) | [3] |

| Flash Point | 130 °C | |

| Water Solubility | Insoluble | |

| Storage Temperature | 2-8 °C, under nitrogen |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin and eye irritation.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Logical Relationship of GHS Hazards

Caption: GHS Hazard Relationships for this compound.

Personal Protective Equipment (PPE) and Handling

Safe Handling Workflow

Caption: Recommended workflow for safely handling this compound.

First Aid Measures

Table 4: First Aid Procedures

| Exposure | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Fire Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

For spills, wear personal protective equipment. Absorb with an inert material and dispose of as hazardous waste. Prevent product from entering drains.

Experimental Protocols

Synthesis of this compound

General Esterification Procedure:

-

Reactants: 1,12-Dodecanediol, methacryloyl chloride (or methacrylic acid), a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

-

Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, under an inert atmosphere (e.g., nitrogen).

-

Procedure:

-

Dissolve 1,12-dodecanediol and the base in the solvent.

-

Cool the mixture in an ice bath.

-

Add methacryloyl chloride dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

-

Workup:

-

Wash the reaction mixture with water, dilute acid, and brine to remove unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO4).

-

Remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Purity Analysis by Gas Chromatography (GC)